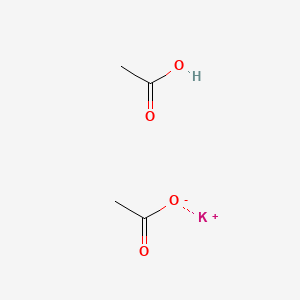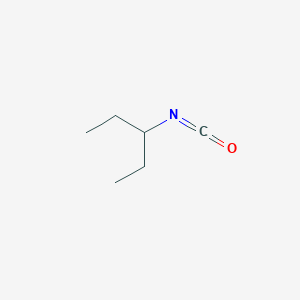
Potassium hydrogen diacetate
Descripción general
Descripción
Potassium hydrogen diacetate, also known as Potassium diacetate, is a compound with the molecular formula C4H7KO4 . It is a salt of acetic acid and is a white, hygroscopic crystalline solid .
Molecular Structure Analysis
The molecular structure of Potassium hydrogen diacetate has been determined by X-ray analysis . The compound has a monoclinic unit cell with dimensions a = 4·085, b = 23·84, c = 7·226 Å, β= 97·4°, and space group is P 2 1 / n .Physical And Chemical Properties Analysis
Potassium hydrogen diacetate has a molecular weight of 158.19400 . The melting point is 148 °C .Aplicaciones Científicas De Investigación
1. Hydrogen Bond Studies
Potassium hydrogen diacetate has been subject to theoretical studies examining its proton-transfer potential energy curves. Using ab initio molecular orbital theory and density functional theory, researchers have investigated the effects of metal ions on the hydrogen bonding of potassium hydrogen diacetate. The studies reveal an asymmetric single-well potential energy function, influenced by the crystal field constructed by neighboring potassium ions (Bian & Chen, 1997).
2. Catalytic Hydrogenation Applications
Research has been conducted on catalytic hydrogenation of carbon dioxide in aqueous potassium hydroxide using potassium hydrogen diacetate. This process has been explored using various catalysts, such as isopropyl-substituted PNP-pincer iridium trihydride complex, achieving high turnover numbers and frequency, indicating potential industrial applications (Tanaka, Yamashita, & Nozaki, 2009).
3. Infrared Spectroscopy in Hydrogen Bond Systems
Infrared spectroscopy has been used to study hydrogen bond systems in potassium hydrogen diacetate. This method has provided insights into the nature of hydrogen bonds, revealing features such as asymmetric distribution and the influence of crystal field, which are crucial for understanding the fundamental properties of hydrogen bonds in complex molecules (Albert & Badger, 1958).
4. Hydrogen Storage Materials
Potassium hydrogen diacetate has been explored as a component in hydrogen storage materials. Research indicates its potential in facilitating hydrogen release at relatively low temperatures, which is significant for developing efficient and sustainable hydrogen storage solutions (Diyabalanage et al., 2010).
5. Hydrogen Accumulation in Waste Treatment
Studies have shown that potassium hydrogen diacetate can enhance hydrogen accumulation during the anaerobic fermentation of waste activated sludge. This finding is vital for waste management and renewable energy production, as it demonstrates a method for improving hydrogen yield from waste materials (Li et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
potassium;acetic acid;acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.K/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUOTRMCFQTSOA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7KO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195297 | |
| Record name | Potassium hydrogen diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium hydrogen diacetate | |
CAS RN |
4251-29-0 | |
| Record name | Potassium hydrogen diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004251290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium hydrogen diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hydrogen diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(3-Methoxyphenoxy)ethylamino]ethanol](/img/structure/B3052502.png)








